molecular formula C13H14N2O3 B2726425 2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide CAS No. 1311860-00-0

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide

Cat. No.: B2726425
CAS No.: 1311860-00-0
M. Wt: 246.266
InChI Key: IYLRPTATSOBUFG-UHFFFAOYSA-N
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Description

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide is an organic compound with a complex structure that includes an acetylphenoxy group, a cyanomethyl group, and a methylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide typically involves multiple steps. One common method starts with the preparation of 3-acetylphenol, which is then reacted with chloroacetic acid to form 2-(3-acetylphenoxy)acetic acid. This intermediate is further reacted with cyanomethylamine and methylamine under controlled conditions to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-acetylphenoxy)acetic acid
  • 2-(3-acetylphenoxy)propanamide
  • methyl (2-acetylphenoxy)acetate

Uniqueness

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(3-acetylphenoxy)-N-(cyanomethyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-10(16)11-4-3-5-12(8-11)18-9-13(17)15(2)7-6-14/h3-5,8H,7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLRPTATSOBUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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